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Compound of Interest

Compound Name: 3,4-Dichlorobenzoic acid

Cat. No.: B181264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3,4-Dichlorobenzoic acid (3,4-DCBA) is a halogenated aromatic carboxylic acid with the

chemical formula C₇H₄Cl₂O₂. As a substituted benzoic acid, its physicochemical properties are

of significant interest in various fields, including drug discovery, environmental science, and

chemical synthesis. This document provides a comprehensive overview of the core

physicochemical properties of 3,4-Dichlorobenzoic acid, details the experimental

methodologies for their determination, and presents logical workflows for these procedures. All

quantitative data are summarized for clarity and rapid assessment.

Core Physicochemical Properties
The fundamental properties of 3,4-Dichlorobenzoic acid are summarized in the tables below.

These values are critical for predicting its behavior in various chemical and biological systems.

Table 1: General and Structural Information
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Property Value Source(s)

CAS Number 51-44-5 [1][2][3][4]

Molecular Formula C₇H₄Cl₂O₂ [1][2][5]

Molecular Weight 191.01 g/mol [1][2][6]

IUPAC Name 3,4-dichlorobenzoic acid [6]

SMILES
C1=CC(=C(C=C1C(=O)O)Cl)C

l
[1][6]

InChI Key
VPHHJAOJUJHJKD-

UHFFFAOYSA-N
[2][6]

Physical Form
White to almost white powder

or crystal
[2][3]

Table 2: Thermodynamic and Physical Properties
Property Value Source(s)

Melting Point 204-206 °C [2][3]

204.5 °C

205-209 °C [4]

Boiling Point 317.80 °C (Experimental) [1]

273.68 °C (Rough Estimate) [2]

Density 1.4410 (Rough Estimate) [2]

pKa 3.60 ± 0.10 (Predicted) [2]

logP (Octanol/Water) 3.5 (Computed) [6]

Table 3: Solubility Data
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Solvent Solubility Source(s)

Water Insoluble [2]

0.006112 g/100g

Ethanol Very Soluble

Diethyl Ether Soluble

Dimethylsulfoxide Sparingly Soluble

Experimental Protocols and Methodologies
Accurate determination of physicochemical properties is paramount for research and

development. This section details the standard experimental protocols for measuring key

parameters of substituted benzoic acids like 3,4-DCBA.

Determination of Acid Dissociation Constant (pKa)
The pKa, or acid dissociation constant, is a critical measure of a compound's acidity in a given

solvent. For benzoic acid derivatives, potentiometric titration and spectrophotometry are

common and reliable methods.

Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable

compounds. The procedure involves monitoring the pH of a solution of the analyte as a titrant

of known concentration is incrementally added.

Preparation of Analyte Solution: A precise amount of 3,4-Dichlorobenzoic acid is dissolved

in a suitable solvent, typically a hydro-organic mixture like acetonitrile-water, to a known

concentration.

Electrode Calibration: The pH electrode and measurement system are calibrated using a

series of standard buffer solutions to ensure accurate pH readings.

Titration: A standardized solution of a strong base (e.g., NaOH) is added to the analyte

solution in small, precise increments.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing

for the generation of a titration curve (pH vs. volume of titrant).

Data Analysis: The equivalence point of the titration is determined from the titration curve,

often by analyzing the first or second derivative of the curve. The pKa is the pH at which half

of the acid has been neutralized. Specialized software, such as Hyperquad, can be used for

multi-linear regression analysis of the data to calculate the stability constants.
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Click to download full resolution via product page
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Fig 1. Workflow for Potentiometric pKa Determination.

Determination of Octanol-Water Partition Coefficient
(logP)
The n-octanol/water partition coefficient (Pₒᵥ) is a measure of a chemical's lipophilicity and is a

key parameter for predicting its environmental fate and bioaccumulation potential. The OECD

Test Guideline 107 (Shake Flask Method) is a widely accepted standard for its determination.

Protocol: OECD 107 Shake Flask Method

This method is suitable for determining logPₒᵥ values in the range of -2 to 4.

Phase Preparation: High-purity n-octanol and water are pre-saturated with each other by

shaking them together, followed by separation. This ensures that the two phases are in

equilibrium before the introduction of the test substance.

Test Solution Preparation: A stock solution of 3,4-Dichlorobenzoic acid is prepared in n-

octanol. Since the compound is ionizable, the aqueous phase should be buffered to a pH at

least two units below the pKa to ensure the substance is in its non-ionized form.

Partitioning: The stock solution is added to a mixture of pre-saturated n-octanol and buffered

water in a vessel. The vessel is then shaken vigorously at a constant temperature (e.g., 20-

25°C) until equilibrium is reached.

Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol

and aqueous phases.

Concentration Analysis: The concentration of 3,4-Dichlorobenzoic acid in each phase

(Cₒₖₜₐₙₒₗ and Cᵥₐₜₑᵣ) is determined using a suitable analytical method, such as HPLC or UV-

Vis spectroscopy.

Calculation: The partition coefficient (Pₒᵥ) is calculated as the ratio of the concentrations. The

final result is expressed as its base-10 logarithm (logPₒᵥ). The experiment is typically run in

triplicate with different solvent volume ratios.
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Fig 2. Workflow for logP Determination (OECD 107).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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